molecular formula C9H7BrOS B1290149 7-Bromothiochroman-4-one CAS No. 13735-16-5

7-Bromothiochroman-4-one

Cat. No.: B1290149
CAS No.: 13735-16-5
M. Wt: 243.12 g/mol
InChI Key: JVHFFCUGCPOSIF-UHFFFAOYSA-N
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Description

7-Bromothiochroman-4-one is an organic compound with the molecular formula C9H7BrOS. It belongs to the class of thiochromanones, which are sulfur-containing analogs of chromanones. This compound is characterized by the presence of a bromine atom at the 7th position of the thiochroman-4-one structure. It is a significant compound in medicinal chemistry due to its potential biological activities and applications in various fields.

Biochemical Analysis

Biochemical Properties

7-Bromothiochroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics . Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in cell signaling pathways, thereby modulating their function.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels and affecting the cell cycle . This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the binding of this compound to CYP1A2 results in the inhibition of this enzyme’s activity, thereby affecting the metabolism of its substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular processes, such as prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as the inhibition of tumor growth in cancer models . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as CYP1A2, which catalyzes its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, this compound can impact metabolic flux and metabolite levels, thereby modulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is known to be highly permeable across cell membranes, allowing it to reach its intracellular targets . It interacts with specific transporters and binding proteins, which facilitate its distribution within different cellular compartments. The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological activity.

Chemical Reactions Analysis

Types of Reactions: 7-Bromothiochroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

7-bromo-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrOS/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHFFCUGCPOSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3[(3-bromophenyl)thio]propanoic acid (390 mg) and concentrated sulfuric acid (1.6 ml) was allowed to stand at 20° C. for 4 days. Water was added and the mixture was extracted with ethyl acetate. The organic solution was washed with sodium bicarbonate solution, brine, dried (MgSO4) and evaporated. The residue was purified by chromatography on a silica SPE cartridge (10 g) eluting with cyclohexane, dichloromethane-cyclohexane (1:2, 1:1) and dichloromethane to give the title compound (116 mg) 13C NMR δ (CDCl3) 193.5, 144.4, 131.0, 130.3, 130.0, 128.9, 128.8, 39.6, 27.1.
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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